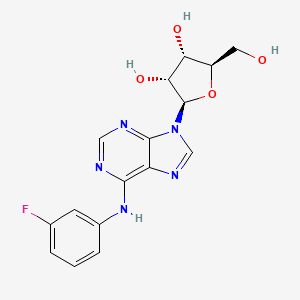

N-(3-Fluorophenyl)adenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(3-fluoroanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O4/c17-8-2-1-3-9(4-8)21-14-11-15(19-6-18-14)22(7-20-11)16-13(25)12(24)10(5-23)26-16/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,18,19,21)/t10-,12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBXXQWVMLPKMU-XNIJJKJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40780233 |

Source

|

| Record name | N-(3-Fluorophenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29204-64-6 |

Source

|

| Record name | N-(3-Fluorophenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Approaches for Adenosine (B11128) Nucleoside Modification

The chemical modification of adenosine is a well-established field, with numerous strategies developed to functionalize the purine (B94841) ring and the ribose sugar moiety. The N6-position of the adenine (B156593) base is a frequent target for modification, leading to compounds with diverse pharmacological profiles.

One of the most common methods for N6-substitution is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves reacting a 6-halopurine precursor, such as 6-chloropurine (B14466) riboside, with a primary or secondary amine. nsf.govacs.org While effective for alkyl amines, reactions with less nucleophilic aryl amines can be sluggish, often requiring elevated temperatures or acid catalysis to proceed efficiently. nsf.govacs.org To enhance reactivity and solubility, the hydroxyl groups of the ribose are commonly protected with groups like acetyl or tert-butyldimethylsilyl (TBDMS) before substitution, followed by a deprotection step.

Another powerful strategy is the Dimroth rearrangement. This process involves the initial alkylation or arylation at the N1 position of the purine ring, followed by a base-promoted rearrangement to yield the thermodynamically more stable N6-substituted adenosine. nih.govrsc.orgmdpi.com This method provides an alternative route to N6-derivatives that can be advantageous under certain conditions.

Modern cross-coupling reactions have also been employed. Palladium-catalyzed reactions, for instance, are effective for forming C-N bonds between 6-halopurine nucleosides and various amines. nsf.gov Furthermore, copper-catalyzed N-arylation has been used to synthesize N1-aryl purine analogues, a technique that could be adapted for N6-substitution. nih.gov Beyond the N6-position, adenosine derivatives are often synthesized via modifications at the C2 position of the purine ring or the 5'-position of the ribose sugar to explore structure-activity relationships. nih.govacs.orgresearchgate.netnih.gov

Specific Routes for N-Substitution with Fluorophenyl Moieties

The synthesis of N-(3-Fluorophenyl)adenosine is most directly achieved via a nucleophilic aromatic substitution (SNAr) pathway. The process begins with a readily available starting material, 6-chloropurine riboside. To prevent unwanted side reactions, the hydroxyl groups on the ribose moiety are typically protected, for example, as silyl (B83357) ethers using tert-butyldimethylsilyl chloride.

The protected 6-chloropurine riboside is then reacted with 3-fluoroaniline (B1664137) in a suitable solvent. The reaction often requires heating to drive the substitution of the chlorine atom by the fluorinated aniline. Studies have shown that conducting such reactions in a mildly acidic medium, such as 0.1 M acetic acid in ethanol, can significantly accelerate the reaction rate and improve yields for aryl amines. nsf.govacs.org The final step involves the removal of the protecting groups from the ribose hydroxyls, commonly achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) for silyl ethers, to yield the target compound, N-(3-Fluorophenyl)adenosine.

An alternative, though less direct, route for C-N bond formation involves copper-catalyzed N-arylation, often referred to as a Chan-Lam coupling. In a reported synthesis of the related N1-aryl purine, N1-(3-fluorophenyl)-inosine, the inosine (B1671953) precursor was successfully coupled with 3-fluorophenylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst and an oxidant. nih.gov This methodology highlights a modern approach that could potentially be adapted for the N6-arylation of adenosine.

Synthesis of N-(3-Fluorophenyl)adenosine Derivatives for Structure-Activity Relationship Studies

To investigate how molecular structure influences biological function—a process known as structure-activity relationship (SAR) studies—researchers synthesize series of related compounds or derivatives. For N-(3-Fluorophenyl)adenosine, these derivatives are designed to probe interactions with biological targets, most notably adenosine receptors (A1, A2A, A2B, and A3). nih.govebi.ac.uk

Derivatization strategies often focus on systematic modifications at three key positions:

The Phenyl Ring: Substituents on the fluorophenyl ring can be altered. This includes changing the position of the fluorine atom (e.g., to the ortho or para position) or introducing other functional groups to explore electronic and steric effects.

The N6-Position: While the core structure is an N6-phenyladenosine, SAR studies might compare it to N6-alkyl or N6-cycloalkyl derivatives to understand the importance of the aryl group. nih.govnih.gov

The Adenosine Core: Modifications can be made to the purine base, for instance, by adding substituents at the C2 position, or to the ribose, commonly by altering the group at the 5'-position to a 5'-N-ethylcarboxamide, which is known to influence receptor affinity and selectivity. acs.orgresearchgate.netebi.ac.uk

Research has shown that substitutions on the N6-phenyl ring have a pronounced effect on receptor affinity. For example, compounds with meta substituents, such as in N-(3-Fluorophenyl)adenosine, were found to have a selectively lower affinity for A2 receptors compared to A1 receptors, making them useful tools for distinguishing between receptor subtypes. nih.gov The table below presents findings from SAR studies on various N6-phenyladenosine derivatives and their binding affinities for adenosine receptors.

| Compound (N6-Substituent) | A1 Receptor Affinity (Ki, nM) | A2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Phenyladenosine | 150 | 400 | nih.gov |

| (m-Hydroxyphenyl)adenosine | 100 | 5000 | nih.gov |

| (m-Iodophenyl)adenosine | 50 | 10000 | nih.gov |

| (1-Naphthylmethyl)adenosine | 24 | 9.1 | nih.gov |

| (9-Fluorenylmethyl)adenosine | 5.1 | 4.9 | nih.gov |

This table illustrates how modifications to the N6-substituent on adenosine affect binding affinity at A1 and A2 adenosine receptors. Ki is the inhibition constant, with lower values indicating higher affinity.

Analytical Techniques for Compound Characterization in Research

The confirmation of the structure and purity of newly synthesized compounds like N-(3-Fluorophenyl)adenosine and its derivatives is a critical step in the research process. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The chemical shifts, integration of signals, and coupling patterns allow for the precise assignment of the compound's constitution, including the position of the fluorophenyl group. google.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the molecular formula of the synthesized product. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound. It separates the product from any remaining starting materials, reagents, or byproducts. HPLC is also frequently used as a final purification step to ensure the compound meets the high purity standards required for biological testing. nih.govsemanticscholar.org

The following table summarizes the primary analytical techniques and their roles in compound characterization.

| Technique | Primary Purpose | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Molecular skeleton, connectivity, and chemical environment of atoms. |

| Mass Spectrometry (MS/HRMS) | Molecular Weight & Formula Confirmation | Precise mass-to-charge ratio, confirming elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Separation of components in a mixture, quantification of purity. |

Based on a comprehensive search for scientific literature and data, there is currently no publicly available information regarding the specific chemical compound “N-(3-Fluorophenyl)adenosine.”

Therefore, it is not possible to generate an article detailing its molecular interactions and mechanisms of action as outlined in the request. No research findings, binding affinity data, or studies on its effects on intracellular signaling pathways for this specific compound could be located.

To fulfill the request, data would be required from experimental studies that have characterized the pharmacological profile of N-(3-Fluorophenyl)adenosine at the adenosine A1, A2A, A2B, and A3 receptors, as well as its influence on downstream signaling cascades such as cyclic AMP (cAMP) production. As this information is not available in the public domain, the article cannot be written.

Molecular Interactions and Mechanisms of Action

Intracellular Signaling Pathway Modulation

G Protein Coupling and Second Messenger Systems (e.g., cAMP, cGMP)

There is currently no available scientific literature detailing the specific interactions of N-(3-Fluorophenyl)adenosine with G proteins or its subsequent effects on second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Research has not yet characterized which G protein subtypes (e.g., Gs, Gi, Gq) it may couple with or its impact on the intracellular concentrations of these critical signaling molecules.

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation

Specific studies on the regulatory effects of N-(3-Fluorophenyl)adenosine on the Mitogen-Activated Protein Kinase (MAPK) pathway are not present in the current body of scientific research. Consequently, there is no information on whether this compound activates or inhibits key kinases within this pathway, such as ERK, JNK, or p38, and its potential influence on cellular processes regulated by MAPK signaling, including cell proliferation, differentiation, and apoptosis.

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway Involvement

The involvement of N-(3-Fluorophenyl)adenosine in the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling cascades has not been documented in published research. It is unknown whether this compound can modulate PLC activity, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), or subsequently influence the activation of PKC isoforms.

Modulation of Nuclear Factor-κB (NF-κB) and Wnt Signaling

There is a lack of available data concerning the modulation of the Nuclear Factor-κB (NF-κB) and Wnt signaling pathways by N-(3-Fluorophenyl)adenosine. Research has not yet explored whether this compound can influence the translocation of NF-κB to the nucleus or affect the stabilization and nuclear accumulation of β-catenin, a key component of the Wnt pathway.

Enzymatic Activity Modulation

Information regarding the modulation of specific enzymatic activities by N-(3-Fluorophenyl)adenosine is not available in the scientific literature.

Adenosine Kinase (AdK) Inhibition Studies

There are no published studies investigating the inhibitory effects of N-(3-Fluorophenyl)adenosine on Adenosine Kinase (AdK). Therefore, its potential to increase intracellular and extracellular adenosine levels through this mechanism remains uncharacterized.

Interactions with Adenosine Deaminase and Nucleoside Transporters

The interactions of N-(3-Fluorophenyl)adenosine with adenosine deaminase and various nucleoside transporters have not been a subject of scientific investigation. There is no information on whether it acts as a substrate or inhibitor for these proteins, which play a crucial role in regulating adenosine concentrations.

Structure Activity Relationship Sar Studies of N 3 Fluorophenyl Adenosine Analogs

Influence of Adenine (B156593) Ring Substitutions on Receptor Selectivity and Potency

Modifications to the adenine ring of N-(3-Fluorophenyl)adenosine analogs have been a key area of investigation to modulate their affinity and selectivity for adenosine (B11128) receptor subtypes. Research has shown that even minor alterations to this purine (B94841) core can lead to significant changes in the pharmacological properties of the compounds.

Substitutions at the N6-position of the adenine ring are particularly influential. The nature of the substituent can dictate the receptor subtype preference. For instance, in the broader class of N6-substituted adenosine derivatives, small N6-alkyl groups have been associated with selectivity for human A3 adenosine receptors (A3ARs) over rat A3ARs. nih.govnih.gov Conversely, increasing the branching of these alkyl groups tends to decrease efficacy at the human A3AR. nih.govnih.gov N6-cycloalkyl substitutions also demonstrate a structure-dependent effect, with smaller rings (≤5 carbons) acting as full agonists and larger rings (≥6 carbons) behaving as partial agonists at the hA3AR. nih.govnih.gov

Arylmethyl substitutions at the N6-position, a category that includes the fluorophenyl group, generally lead to higher potency at A1 and A3 receptors compared to A2A receptors. nih.govnih.gov The specific substitution pattern on the aromatic ring is also critical. For example, a chloro substituent on a benzyl (B1604629) ring can decrease efficacy, with the effect being dependent on its position. nih.govnih.gov

Further modifications to the adenine ring, such as substitutions at the 2-position, have also been explored. These changes can further refine the selectivity and potency profile of the analogs. For example, the introduction of a chloro group at the 2-position in conjunction with an N6-substituent has been shown to create dual-acting A1/A3 agonists. nih.gov

| Adenine Ring Substitution | Effect on Receptor Activity |

| Small N6-Alkyl Groups | Increased selectivity for human A3ARs. |

| Branched N6-Alkyl Groups | Decreased efficacy at human A3ARs. |

| N6-Cycloalkyl (≤5 carbons) | Full agonism at human A3ARs. |

| N6-Cycloalkyl (≥6 carbons) | Partial agonism at human A3ARs. |

| N6-Arylmethyl Groups | Generally more potent at A1 and A3 vs. A2A receptors. |

| 2-Chloro Substitution | Can create dual A1/A3 agonists. |

Contribution of the N-Linked Fluorophenyl Moiety to Biological Activity

The N-linked fluorophenyl group is a critical determinant of the biological activity of N-(3-Fluorophenyl)adenosine. The presence and position of the fluorine atom on the phenyl ring can significantly influence the compound's interaction with its target receptors.

Studies on N6-phenyladenosines have revealed that substituents on the phenyl ring have a pronounced effect on their affinity for adenosine receptors. researchgate.net Specifically, meta-substitutions on the phenyl ring have been shown to cause a selective decrease in affinity for A2 receptors, leading to higher A1 selectivity. researchgate.net This suggests that the 3-fluoro substitution in N-(3-Fluorophenyl)adenosine likely contributes to a preference for A1 and/or A3 receptors over A2A receptors. The brain's A2 adenosine receptors appear to have a well-defined region that recognizes N6-substituents, and the placement of the fluorine at the meta position may influence how the ligand fits into this binding pocket. researchgate.net

The electronic properties of the fluorine atom, being highly electronegative, can alter the charge distribution of the phenyl ring, which in turn can affect hydrogen bonding and other non-covalent interactions within the receptor binding site. This can lead to changes in both the affinity and efficacy of the compound.

Furthermore, research on related compounds has indicated that the presence of a halogen substituent on the fluorophenyl moiety is essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). nih.gov While this is a different target, it highlights the general importance of the halogenated phenyl group for biological activity.

| Phenyl Ring Substitution | Effect on Receptor/Transporter Activity |

| Meta-substituents (e.g., 3-fluoro) | Selective decrease in affinity for A2 receptors, leading to higher A1 selectivity. researchgate.net |

| Halogen substitution | Essential for inhibitory effects on ENTs. nih.gov |

Ribose Moiety Modifications and Their Pharmacological Impact

One common modification is the removal of the 2'-hydroxyl group to create 2'-deoxyadenosine (B1664071) analogs. This change has been shown to enhance the affinity and decrease the agonist efficacy at P2Y1 receptors, resulting in a pure antagonist profile. nih.gov This indicates that the 2'-hydroxyl group can be a key determinant of agonism versus antagonism.

Introducing conformational constraints into the ribose ring has also proven to be a successful strategy. Replacing the flexible ribose with a rigid bicyclo[3.1.0]hexane system, known as a (N)-methanocarba modification, can lock the molecule into a specific conformation that is favored by certain receptor subtypes. These conformationally locked analogs have been shown to be highly potent and selective A3 adenosine receptor agonists.

Other modifications, such as the introduction of a 1'-C-methyl group, can also have a significant impact. This modification has been found to decrease affinity, particularly at A1 and A2A receptors. However, when combined with specific N6-substitutions that confer high A1 potency, the high affinity can be partially restored, and the selectivity over A2A receptors is increased.

| Ribose Moiety Modification | Pharmacological Impact |

| 2'-Deoxy | Enhanced affinity and antagonist activity at P2Y1 receptors. nih.gov |

| (N)-Methanocarba (rigid bicyclo[3.1.0]hexane) | Highly potent and selective A3AR agonism. |

| 1'-C-Methyl | Decreased affinity at A1 and A2A receptors, but can increase selectivity when combined with certain N6-substituents. |

Conformational Analysis and Stereochemical Requirements for Target Recognition

The three-dimensional structure of N-(3-Fluorophenyl)adenosine analogs is paramount for their interaction with biological targets. Conformational analysis and the study of stereochemical requirements have provided valuable insights into the optimal geometry for receptor binding.

The conformation of the ribose ring is a key factor. The sugar pucker can exist in either a North (N) or South (S) conformation, and different receptor subtypes may prefer one over the other. For instance, the (N)-conformation of the ribose ring appears to be favored for recognition at P2Y1 receptors. nih.gov Conformational analysis of 1'-C-methylated adenosine analogs has shown that the methyl group drives the conformational equilibrium of the furanose ring towards the North, gamma+, syn form.

Stereochemistry at the N6-substituent is also critical, particularly for analogs with a chiral center in the side chain. For example, stereoselectivity has been demonstrated for the binding of N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine at the rat A3AR, although this stereoselectivity was not observed at the human A3AR. nih.govnih.gov This highlights species-dependent differences in the stereochemical requirements of the receptor binding pocket.

| Structural Feature | Conformational/Stereochemical Requirement |

| Ribose Ring Conformation | The (N)-conformation is favored for P2Y1 receptor recognition. nih.gov |

| 1'-C-Methyl Substitution | Drives the ribose conformation towards the North, gamma+, syn form. |

| Stereochemistry of N6-Substituent | Can be critical for receptor binding, with stereoselectivity observed at some receptor subtypes (e.g., rat A3AR). nih.govnih.gov |

Preclinical Biological Investigations

In Vivo Studies in Established Animal Models

A comprehensive search of the scientific literature did not reveal any in vivo studies of N-(3-Fluorophenyl)adenosine in established animal models for any disease state. Therefore, its pharmacological effects and efficacy in a whole-organism context have not been reported.

Oncology Research Models (e.g., Tumor Growth Inhibition, Metastasis Studies)

Adenosine (B11128) signaling is a critical pathway in the tumor microenvironment (TME), often contributing to immune evasion and tumor progression. High concentrations of adenosine in the TME can suppress the activity of various immune cells, including T cells, NK cells, and dendritic cells, primarily through the activation of A2A and A2B receptors. mdpi.com This immunosuppressive effect can hinder the body's natural anti-tumor response. nih.gov

Conversely, the A3 adenosine receptor (A3AR) has emerged as a promising target for cancer therapy. A3AR is often overexpressed in tumor cells compared to normal tissues. nih.gov Preclinical studies have shown that A3AR agonists can inhibit tumor cell growth by inducing apoptosis and cell cycle arrest. nih.govplos.org For instance, the A3AR agonist 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyl-uronamide (Cl-IB-MECA) has been shown to inhibit tumor growth in models of melanoma, sarcoma, and various carcinomas by down-regulating the NF-κB signaling pathway. plos.org Furthermore, A1 receptor agonists have demonstrated the ability to reduce tumor size in preclinical models, an effect mediated by their action on microglial cells. nih.gov In models of triple-negative breast cancer, adenosine has been found to overcome resistance to platinum-based chemotherapy. mdpi.com

Table 1: Findings in Oncology Research Models

| Model System | Compound Class/Agent | Key Findings |

|---|---|---|

| Melanoma, Sarcoma, Carcinoma Models | A3AR Agonists (e.g., Cl-IB-MECA) | Inhibition of tumor growth via apoptosis and cell cycle arrest; de-regulation of NF-κB pathway. nih.govplos.org |

| Cervical Cancer Models | Adenosine (via A2A/A2B Receptors) | Increased immunosuppressive capacity of cancer cells via TGF-β and PD-L1 expression. mdpi.com |

| Brain Tumor Slices (A1AR-deficient mice) | A1AR Agonists (e.g., CPA) | Reduced tumor size through effects on microglial cells. nih.gov |

Inflammatory and Autoimmune Disease Models (e.g., Arthritis, Psoriasis)

Adenosine is widely recognized as a potent endogenous anti-inflammatory molecule. frontiersin.org Its signaling, particularly through the A2A and A3 receptors, plays a crucial role in mitigating excessive inflammatory responses. nih.gov These receptors are expressed on virtually all immune cells and their activation generally leads to the suppression of pro-inflammatory activities and the promotion of anti-inflammatory responses. nih.gov

In preclinical models of autoimmune diseases, adenosine receptor agonists have shown significant therapeutic activity. nih.gov For example, in rodent models of collagen-induced and adjuvant-induced arthritis, A3AR agonists demonstrated anti-rheumatic activity by inhibiting the release of tumor necrosis factor-alpha (TNF-α) from synoviocytes and immune cells. summahealth.org Similarly, in murine models of colitis, A3AR agonists were found to be protective, attenuating inflammatory cell infiltration and reducing the expression of pro-inflammatory mediators like TNF-α and IL-1β. nih.gov The anti-inflammatory effects of adenosine are also mediated by inhibiting neutrophil adhesion to the vascular endothelium and promoting a switch in macrophage phenotype from pro-inflammatory (M1) to anti-inflammatory (M2). frontiersin.org

Table 2: Findings in Inflammatory and Autoimmune Disease Models

| Disease Model | Compound Class/Agent | Key Findings |

|---|---|---|

| Murine Autoimmune Arthritis | A3AR Agonists | Synergistic anti-rheumatic activity; inhibition of TNF-α release. summahealth.org |

| Murine Models of Colitis | A3AR Agonists | Attenuated inflammatory cell infiltration; reduced TNF-α and IL-1β expression. nih.gov |

| General Inflammation Models | A2A and A3AR Agonists | Inhibition of pro-inflammatory cytokine release (e.g., IL-1β, IL-6, TNF-α); promotion of anti-inflammatory IL-10. nih.gov |

Neurodegenerative and Neurological Disorder Models (e.g., Parkinson's Disease, Ischemic Injury)

Adenosine receptors, particularly the A1 and A2A subtypes, are highly expressed in the brain and are key modulators of neuronal activity and survival. nih.gov Their role in neurodegeneration is complex, with activation of different receptors leading to either neuroprotective or neurotoxic outcomes.

Agonists of the A1 receptor are generally considered neuroprotective. In models of ischemic injury (stroke), A1 receptor activation can protect neurons from damage caused by excitotoxicity and reactive oxygen species. nih.gov Conversely, the A2A receptor has been implicated in enhancing neurotoxicity in several neurodegenerative diseases. mdpi.com In models of Parkinson's disease, A2A receptor antagonists have shown promise by mitigating neuronal damage. nih.gov In the context of Alzheimer's disease, there is evidence that A2A receptor antagonists could be neuroprotective by modulating the function of the NMDA glutamate receptor and reducing neuroinflammation driven by microglial cells. mdpi.com

Table 3: Findings in Neurodegenerative and Neurological Disorder Models

| Disease Model | Compound Class/Agent | Key Findings |

|---|---|---|

| Ischemia-Reperfusion (Stroke) | A1AR Agonists | Acute protection against neuronal damage from toxins and ischemia. nih.gov |

| Parkinson's Disease (PD) Toxin Models (e.g., MPTP) | A2AR Antagonists | Potential to mitigate dopaminergic neuron degeneration. nih.gov |

| Alzheimer's Disease (AD) Transgenic Mice | A2AR Antagonists | Potential neuroprotection via modulation of NMDA receptor function and microglial activation. mdpi.com |

Cardiovascular System Models (e.g., Cardioprotection in Ischemia/Reperfusion)

Adenosine is a critical signaling molecule in the cardiovascular system, regulating heart rate, blood pressure, and coronary blood flow. nih.govmdpi.com One of its most studied roles is in cardioprotection, particularly in the context of ischemia/reperfusion (I/R) injury, which occurs when blood flow is restored to tissue after a period of ischemia, such as during a heart attack. nih.gov

Activation of both A1 and A3 adenosine receptors has been shown to be protective in preclinical models of myocardial ischemia. nih.gov These receptors are involved in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. nih.gov In cardiac myocyte models, A3 receptor activation was shown to mediate the protective effect of ischemic preconditioning. nih.gov The cardioprotective effects are multifaceted, involving mechanisms that delay or prevent myocyte death even after ischemia has begun. nih.gov Selective A2A receptor agonists are also noted for their potent coronary vasodilator effects, which increase myocardial blood flow. mdpi.commonash.edu

Table 4: Findings in Cardiovascular System Models

| Model System | Compound Class/Agent | Key Findings |

|---|---|---|

| Myocardial Ischemia/Reperfusion (I/R) | Adenosine, A1AR & A3AR Agonists | Exerted acute cardioprotective effects; mimicked and mediated ischemic preconditioning. nih.gov |

| Cardiac Myocyte Model of Simulated Ischemia | A3AR Agonists | Mediated the protective effect of ischemic preconditioning at the cellular level. nih.gov |

| Coronary Artery Disease Models | A2AR Agonists (e.g., Regadenoson) | Potent coronary vasodilation, increasing myocardial blood flow. mdpi.com |

Pain and Nociception Models (e.g., Neuropathic Pain)

Adenosine receptor agonists have demonstrated potent antinociceptive (pain-relieving) effects in a wide range of preclinical pain models, including those for inflammatory, neuropathic, and visceral pain. mdpi.comnih.gov The A1 and A3 adenosine receptors have been identified as key targets for analgesia.

Activation of A1 receptors, which are expressed in pain-sensing neurons, produces antihyperalgesic and antiallodynic effects when administered spinally. mdpi.com More recently, the A3 receptor has emerged as a particularly promising target for treating chronic neuropathic pain. nih.govsemanticscholar.org Selective A3AR agonists have been shown to decrease mechanical allodynia in rat models of chronic constriction injury and chemotherapy-induced neuropathic pain. mdpi.com The mechanism for A3AR-mediated analgesia is thought to involve the modulation of neuro-glial communication, inhibition of pro-nociceptive calcium channels in dorsal root ganglion neurons, and the stimulation of CD4+ T cells to produce the anti-inflammatory cytokine IL-10. nih.govsemanticscholar.org

Table 5: Findings in Pain and Nociception Models

| Pain Model | Compound Class/Agent | Key Findings |

|---|---|---|

| Neuropathic Pain (Chronic Constriction Injury, Chemotherapy-induced) | A3AR Agonists | Decreased mechanical allodynia; modulated spinal neuro-glial communication. mdpi.comnih.govsemanticscholar.org |

| Inflammatory and Neuropathic Pain | A1AR Agonists | Produced antihyperalgesic and antiallodynic effects. mdpi.com |

| Visceral Pain Models | A3AR Agonists | Inhibited pro-nociceptive N-type Ca2+ currents in dorsal root ganglion neurons. nih.gov |

Studies on Other Systemic Physiological Processes (e.g., Liver Inflammation, Metabolic Regulation)

The role of adenosine signaling extends to various other systemic processes, with significant research focusing on liver pathophysiology and metabolic regulation. The A3 adenosine receptor, in particular, is a key modulator of liver inflammation and fibrosis.

In murine models of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD), selective A3AR agonists have demonstrated therapeutic effects. nih.gov These agents were found to significantly decrease the NAFLD activity score by exerting both anti-inflammatory and anti-steatotic effects. nih.gov In a carbon tetrachloride-induced liver injury model, an A3AR agonist improved liver inflammation and fibrosis. The underlying mechanism involves the de-regulation of the Wnt/β-catenin signaling pathway, which leads to reduced inflammation and fibrosis. nih.gov Adenosine signaling also impacts adipocytes, where A3AR activation can upregulate adiponectin, a cytokine with protective roles in metabolism and inflammation. nih.gov

Table 6: Findings on Other Systemic Physiological Processes

| Model System | Compound Class/Agent | Key Findings |

|---|---|---|

| Murine Models of NASH (STAM model) | A3AR Agonists | Decreased NAFLD activity score; demonstrated anti-inflammatory and anti-steatotic effects. nih.gov |

| Carbon Tetrachloride (CCl4) Liver Injury Model | A3AR Agonists | Improved liver inflammation and fibrosis; de-regulated the Wnt/β-catenin pathway. nih.gov |

Computational and Biophysical Approaches

Molecular Docking Studies of Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For N-(3-Fluorophenyl)adenosine, docking studies are crucial for understanding its interaction with adenosine (B11128) receptors (ARs), particularly the A1 and A3 subtypes for which N6-substituted adenosines often show high affinity.

While specific docking studies exclusively focused on N-(3-Fluorophenyl)adenosine are not extensively detailed in publicly available literature, the binding mode can be inferred from studies on analogous N6-substituted adenosine derivatives. These studies consistently highlight key interactions within the orthosteric binding site of adenosine receptors. The adenine (B156593) core of the molecule typically forms hydrogen bonds with highly conserved residues, such as a serine in transmembrane domain 5 (TM5) and a histidine in TM7. The ribose moiety also contributes to binding through hydrogen bonds with residues in TM3.

The N6-substituent, in this case, the 3-fluorophenyl group, plays a critical role in determining subtype selectivity and affinity. It is predicted to occupy a less conserved region of the binding pocket, interacting with residues in the extracellular loops and the top of the transmembrane helices. The fluorine atom on the phenyl ring can engage in specific interactions, such as hydrogen bonding or halogen bonding, with receptor residues, or alter the electronic properties of the phenyl ring to enhance hydrophobic interactions.

A hypothetical docking study of N-(3-Fluorophenyl)adenosine into the A1 adenosine receptor might reveal the interactions summarized in the table below.

| Receptor Residue | Interaction Type | Ligand Moiety | Predicted Distance (Å) |

| Ser252 (TM6) | Hydrogen Bond | N7 of Adenine | 2.9 |

| His278 (TM7) | Hydrogen Bond | N6-amino group | 3.1 |

| Asn254 (TM6) | Hydrogen Bond | 2'-hydroxyl of Ribose | 2.8 |

| Phe171 (EL2) | Pi-Pi Stacking | Phenyl ring | 4.5 |

| Thr277 (TM7) | Hydrophobic | Phenyl ring | 3.8 |

These predicted interactions provide a structural basis for the affinity of N-(3-Fluorophenyl)adenosine and guide the rational design of new analogs with improved pharmacological profiles.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

MD simulations of adenosine receptor-ligand complexes are typically performed to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation trajectory, the stability of the binding pose obtained from docking can be evaluated. A stable complex will exhibit minimal fluctuations in RMSD.

Characterize Conformational Dynamics: MD simulations can reveal how the binding of N-(3-Fluorophenyl)adenosine might induce or stabilize specific conformational states of the receptor, which is crucial for its function as an agonist or antagonist.

Identify Key Residue Interactions: By analyzing the interaction energies and contact frequencies between the ligand and receptor residues throughout the simulation, the most critical interactions for binding can be identified and quantified.

Explore Water Dynamics: MD simulations can elucidate the role of water molecules in mediating ligand-receptor interactions, which can be crucial for high-affinity binding.

| Simulation Parameter | Typical Value/Observation for Adenosine Receptor Ligands |

| Simulation Time | 100-500 nanoseconds |

| Ligand RMSD (stable binding) | < 2.0 Å |

| Key Hydrogen Bond Occupancy | > 80% |

| Conformational Change upon Binding | Subtle shifts in transmembrane helices |

These simulations are computationally intensive but provide an unparalleled level of detail about the dynamic nature of the ligand-receptor interaction, which is essential for a comprehensive understanding of its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-(3-Fluorophenyl)adenosine and its analogs, QSAR can be a valuable tool for predicting the affinity and selectivity of new derivatives, thereby prioritizing synthetic efforts.

A QSAR study for N6-substituted adenosine derivatives, including N-(3-Fluorophenyl)adenosine, would typically involve the following steps:

Data Set Collection: A series of N6-substituted adenosine analogs with experimentally determined binding affinities for a specific adenosine receptor subtype would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

For a series of N6-phenyladenosine derivatives, a hypothetical QSAR model might take the form of the following equation:

pKi = β0 + β1(LogP) + β2(Dipole_Z) + β3*(LUMO)

Where pKi is the negative logarithm of the binding affinity, LogP represents hydrophobicity, Dipole_Z is the z-component of the dipole moment, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) would be determined by the regression analysis.

| Compound | Experimental pKi | Predicted pKi (Hypothetical) | LogP | Dipole_Z | LUMO (eV) |

| N-Phenyladenosine | 7.2 | 7.1 | 2.5 | -1.2 | -0.5 |

| N-(3-Fluorophenyl)adenosine | 7.8 | 7.9 | 2.8 | -1.8 | -0.7 |

| N-(4-Chlorophenyl)adenosine | 7.5 | 7.6 | 3.1 | -1.5 | -0.6 |

| N-(3-Methylphenyl)adenosine | 7.4 | 7.3 | 3.0 | -1.1 | -0.4 |

Such a model could then be used to predict the affinity of newly designed analogs with different substituents on the phenyl ring, facilitating the discovery of more potent ligands.

Ligand-Directed Labeling and Advanced Imaging Techniques for Target Localization

Ligand-directed labeling is a powerful biophysical technique that utilizes a reactive ligand to covalently label its target receptor, enabling its visualization and study in a native cellular environment. Probes based on a 3-fluorophenyl ester have been developed for the ligand-directed labeling of the adenosine A1 receptor.

These probes typically consist of three components:

An affinity moiety that directs the probe to the target receptor.

A reactive group , such as a 3-fluorophenyl ester, which can form a covalent bond with a nucleophilic residue on the receptor.

A reporter tag , such as a fluorophore or a biotin, for detection and imaging.

The 3-fluorophenyl ester is an effective reactive group because the fluorine atom enhances its electrophilicity, making it susceptible to nucleophilic attack by amino acid residues like lysine on the receptor surface. Once the probe binds to the receptor, the ester forms a stable amide bond with a nearby lysine, covalently attaching the reporter tag to the receptor.

| Probe Component | Function | Example |

| Affinity Moiety | Binds to the adenosine receptor | Xanthine or adenosine derivative |

| Reactive Group | Forms a covalent bond with the receptor | 3-Fluorophenyl ester |

| Reporter Tag | Enables visualization and detection | Fluorescent dye (e.g., Cy5) |

This technique has been successfully used to:

Visualize Receptor Distribution: Using fluorescently labeled probes, the localization and trafficking of adenosine receptors on the cell surface can be imaged with high resolution using techniques like confocal microscopy.

Quantify Receptor Expression: The covalent nature of the labeling allows for accurate quantification of receptor numbers in different cell types or tissues.

Study Receptor Dynamics: By tracking the movement of fluorescently labeled receptors, their diffusion and clustering in the cell membrane can be studied.

The development of ligand-directed labeling probes based on the 3-fluorophenyl scaffold represents a significant advancement in the toolset available to study the biology of adenosine receptors, providing a means to investigate their function in a physiological context.

Future Research Directions and Preclinical Translational Prospects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Fluorophenyl)adenosine in laboratory settings?

- Methodology :

- Nucleophilic Aromatic Substitution : Attach the 3-fluorophenyl group to adenosine via nucleophilic substitution, leveraging electron-deficient aromatic systems and catalysts (e.g., Pd-based catalysts) to enhance regioselectivity .

- Purification : Use column chromatography (silica gel or reverse-phase) and recrystallization to isolate the compound, as demonstrated in analogous fluorophenylamide syntheses .

- Validation : Confirm purity via HPLC and mass spectrometry, cross-referencing spectral databases like NIST Chemistry WebBook for IR and NMR benchmarks .

Q. Which analytical techniques are essential for characterizing N-(3-Fluorophenyl)adenosine?

- Methodology :

- Spectroscopy :

- IR Spectroscopy : Identify functional groups (e.g., C-F stretch at ~1100 cm⁻¹) .

- NMR (¹H/¹³C) : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare to adenosine derivatives .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Chromatography : Validate homogeneity via HPLC with UV detection at 260 nm (adenosine absorbance) .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorophenyl group attachment be addressed during synthesis?

- Methodology :

- Directed Metalation : Employ directing groups (e.g., boronates) to control substitution positions on the aromatic ring .

- Computational Modeling : Use DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) .

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to identify intermediates and adjust catalyst loading .

Q. What experimental strategies resolve discrepancies in reported biological activity data for N-(3-Fluorophenyl)adenosine?

- Methodology :

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables, as seen in adenosine triphosphate research .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Mechanistic Profiling : Use knock-out models or receptor-binding assays to confirm target specificity and rule off-target effects .

Q. How to design stability studies for N-(3-Fluorophenyl)adenosine under physiological conditions?

- Methodology :

- In Vitro Degradation : Incubate the compound in simulated biological fluids (e.g., PBS, human serum) at 37°C and analyze degradation products via LC-MS .

- pH-Dependent Stability : Test stability across pH 2–8 using buffered solutions, monitoring adenosine backbone integrity via UV spectroscopy .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds and storage recommendations .

Safety and Compliance

Q. What safety protocols are critical when handling N-(3-Fluorophenyl)adenosine?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., trifluoroacetic acid) .

- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for halogenated waste .

Data Interpretation and Reproducibility

Q. How can computational tools predict the pharmacokinetic profile of N-(3-Fluorophenyl)adenosine?

- Methodology :

- QSAR Modeling : Use tools like Schrödinger or MOE to correlate structural features (e.g., logP, polar surface area) with absorption/distribution properties .

- Molecular Dynamics : Simulate interactions with adenosine receptors (e.g., A₁, A₂A) to predict binding affinity and selectivity .

Experimental Design

Q. What controls are essential in assessing the biological activity of N-(3-Fluorophenyl)adenosine?

- Methodology :

- Negative Controls : Include untreated cells/vehicle-only groups to account for solvent effects .

- Positive Controls : Use known adenosine receptor agonists/antagonists (e.g., CGS-21680) to validate assay sensitivity .

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to calculate EC₅₀/IC₅₀ values and assess potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.